Cas no 1250346-92-9 (1-butyl-4-nitro-1H-pyrazol-5-amine)
1-butyl-4-nitro-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Butyl-4-nitro-1H-pyrazol-5-amine
- 2-butyl-4-nitropyrazol-3-amine
- STL588404
- 1H-Pyrazol-5-amine, 1-butyl-4-nitro-
- 1-butyl-4-nitro-1H-pyrazol-5-amine
-
- Inchi: 1S/C7H12N4O2/c1-2-3-4-10-7(8)6(5-9-10)11(12)13/h5H,2-4,8H2,1H3
- InChI Key: WPSMZKFKBPPYIM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=NN(C=1N)CCCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- XLogP3: 1.5
- Topological Polar Surface Area: 89.7
1-butyl-4-nitro-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628022-1g |
1-Butyl-4-nitro-1H-pyrazol-5-amine |
1250346-92-9 | 98% | 1g |
¥10437.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628022-2g |
1-Butyl-4-nitro-1H-pyrazol-5-amine |
1250346-92-9 | 98% | 2g |
¥14043.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628022-5g |
1-Butyl-4-nitro-1H-pyrazol-5-amine |
1250346-92-9 | 98% | 5g |
¥27951.00 | 2024-08-09 |
1-butyl-4-nitro-1H-pyrazol-5-amine Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-butyl-4-nitro-1H-pyrazol-5-amine
1-Butyl-4-nitro-1H-pyrazol-5-amine (CAS No. 1250346-92-9): A Comprehensive Overview of Its Properties and Applications
The chemical compound 1-butyl-4-nitro-1H-pyrazol-5-amine (CAS No. 1250346-92-9) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications. This nitro-substituted pyrazole derivative is characterized by the presence of a butyl group at the 1-position and a nitro group at the 4-position of the pyrazole ring. Its molecular formula is C7H12N4O2, and it exhibits a molecular weight of 184.20 g/mol. The compound's distinct chemical properties make it a subject of interest in various research fields, including medicinal chemistry, materials science, and agrochemical development.
One of the most frequently searched questions about 1-butyl-4-nitro-1H-pyrazol-5-amine relates to its synthesis methods. The compound can be prepared through multi-step organic reactions, typically involving the nitration of a pyrazole precursor followed by alkylation with a butyl group. Researchers often explore green chemistry approaches to synthesize this molecule, reflecting the growing demand for environmentally friendly processes in chemical manufacturing. The solubility characteristics of this compound (soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water) are another common topic of inquiry among scientists working with this material.
In the context of current scientific trends, 1-butyl-4-nitro-1H-pyrazol-5-amine has been investigated for its potential as a building block in drug discovery. The pyrazole core is a privileged structure in medicinal chemistry, known to interact with various biological targets. The nitro group in particular offers opportunities for further structural modifications, making this compound valuable for creating diverse chemical libraries. Recent studies have examined its role in developing novel enzyme inhibitors, though specific applications remain in the research phase.
The spectroscopic properties of CAS No. 1250346-92-9 are another area of professional interest. Nuclear magnetic resonance (NMR) studies typically show characteristic signals for the butyl chain protons (δ 0.8-1.6 ppm) and pyrazole ring protons (δ 7.5-8.5 ppm). Infrared spectroscopy reveals strong absorption bands for the nitro group around 1350-1550 cm-1. These analytical characteristics are crucial for quality control and compound identification in research settings.
From a materials science perspective, derivatives of 1-butyl-4-nitro-1H-pyrazol-5-amine have shown promise in creating specialized polymers and coordination complexes. The compound's ability to act as a ligand for metal ions has been explored for developing catalytic systems and functional materials. Researchers are particularly interested in how modifications to the nitro group or butyl chain might alter these material properties.
Storage and handling of 1-butyl-4-nitro-1H-pyrazol-5-amine require standard laboratory precautions. The compound should be kept in a cool, dry place away from strong oxidizers. While not classified as highly hazardous, proper personal protective equipment (gloves, goggles, lab coat) should be used when handling the material, in line with general laboratory safety protocols.
The commercial availability of CAS No. 1250346-92-9 has increased in recent years to meet growing research demand. Suppliers typically offer the compound in quantities ranging from milligrams to kilograms, with purity levels from 95% to 98% for standard research applications. Higher purity grades (≥99%) are available for specialized uses, though at significantly higher costs. The price fluctuations of this chemical are often tied to raw material availability and synthesis complexity.
Looking toward future applications, researchers are investigating the potential of 1-butyl-4-nitro-1H-pyrazol-5-amine in sustainable chemistry initiatives. There is particular interest in developing catalytic methods that utilize this compound as a precursor for more complex structures. The compound's relatively simple structure yet multiple reactive sites make it an attractive candidate for atom-efficient transformations, aligning with global trends toward greener chemical processes.
For researchers considering working with 1-butyl-4-nitro-1H-pyrazol-5-amine, it's important to consult recent literature on its reactivity patterns. The nitro group makes the compound potentially reactive toward reduction, while the amino group offers possibilities for condensation reactions. Understanding these chemical behaviors is essential for designing effective synthetic routes or applications.
In analytical applications, CAS No. 1250346-92-9 has been used as a reference standard in method development for chromatography techniques. Its moderate polarity and distinct UV absorption characteristics make it suitable for testing HPLC and LC-MS systems. The compound's stability under various analytical conditions has been documented in several method validation studies.
The patent landscape surrounding 1-butyl-4-nitro-1H-pyrazol-5-amine shows gradual growth, with applications primarily in the pharmaceutical and specialty chemical sectors. While no blockbuster drugs based on this core structure have emerged yet, the intellectual property activity suggests ongoing interest in its therapeutic potential. Companies active in this space often focus on novel derivatives rather than the parent compound itself.
From a regulatory standpoint, 1-butyl-4-nitro-1H-pyrazol-5-amine is not currently subject to significant international restrictions. However, researchers should stay informed about evolving chemical regulations, particularly concerning nitroaromatic compounds. Proper documentation and reporting procedures should be followed when shipping or transferring the material across borders.
The environmental fate of CAS No. 1250346-92-9 has been studied to a limited extent. Available data suggest moderate persistence in soil systems, with microbial degradation being the primary route of breakdown. The compound's ecotoxicological profile appears comparable to similar nitro-substituted heterocycles, though comprehensive studies are still needed to fully assess its environmental impact.
In academic settings, 1-butyl-4-nitro-1H-pyrazol-5-amine has become a valuable teaching tool for demonstrating heterocyclic chemistry principles. Its synthesis illustrates important concepts in electrophilic aromatic substitution and protecting group strategies. The compound's well-defined spectroscopic features also make it ideal for training students in structural elucidation techniques.
For those sourcing 1-butyl-4-nitro-1H-pyrazol-5-amine, quality verification is essential. Reputable suppliers should provide comprehensive analytical data including HPLC chromatograms, NMR spectra, and mass spectrometry results. Batch-to-batch consistency is particularly important for research requiring reproducible results. Some suppliers now offer certified reference materials with full characterization for demanding applications.
The scientific literature contains numerous examples of structural analogs to CAS No. 1250346-92-9, highlighting the versatility of the pyrazole scaffold. Comparative studies of these analogs provide valuable insights into structure-activity relationships, particularly how modifications at different positions affect the compound's physical and chemical properties. This information is crucial for researchers designing new derivatives for specific applications.
In conclusion, 1-butyl-4-nitro-1H-pyrazol-5-amine represents an interesting case study in specialty chemical development. Its balanced combination of stability and reactivity, along with multiple functionalization sites, ensures continued relevance across chemical research domains. As synthetic methodologies advance and application areas expand, this compound will likely maintain its position as a valuable research chemical with diverse potential.
1250346-92-9 (1-butyl-4-nitro-1H-pyrazol-5-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)